molecular formula C18H23N5O2 B15022952 Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B15022952
M. Wt: 341.4 g/mol
InChI Key: QYSQYJDRHIJXLH-UHFFFAOYSA-N
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Description

Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a diethylamino-substituted phenyl ring at position 7, a methyl group at position 5, and a methyl ester at position 4. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties .

For example, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-triazolopyrimidine-6-carboxylate derivatives were prepared using 4,4’-trimethylenedipiperidine (TMDP) as a green, recyclable catalyst in water/ethanol mixtures or molten TMDP . Similar methodologies could be adapted for the target compound by substituting 4-diethylaminobenzaldehyde as the aldehyde component.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H23N5O2/c1-5-22(6-2)14-9-7-13(8-10-14)16-15(17(24)25-4)12(3)21-18-19-11-20-23(16)18/h7-11,16H,5-6H2,1-4H3,(H,19,20,21)

InChI Key

QYSQYJDRHIJXLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Features :

  • The diethylamino group at the para position of the phenyl ring introduces strong electron-donating effects, enhancing π-π stacking interactions and solubility in polar solvents.
  • The methyl ester at position 6 modulates lipophilicity, which is critical for membrane permeability in biological systems.

Triazolopyrimidine derivatives vary in substituents at positions 5, 6, and 7, which significantly influence their physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Substituent at Position 7 Ester/Carboxamide Group Molecular Weight Yield (%) Biological Activity Key References
Target Compound 4-(Diethylamino)phenyl Methyl ester ~347.4* N/A Not reported (predicted: antibacterial, antioxidant)
Ethyl 7-(4-chlorophenyl)-5-methyl-...-6-carboxylate 4-Chlorophenyl Ethyl ester 347.8 80–85 Antibacterial (Enterococcus)
Methyl 7-(4-fluorophenyl)-5-methyl-...-6-carboxylate 4-Fluorophenyl Methyl ester 288.3 N/A Not reported
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl-...-6-carboxamide 4-Hydroxyphenyl Carboxamide 347.4 N/A Antioxidant
Compound 16 () 4-Dimethylaminophenyl Carboxamide 387.5 33 Moderate antibacterial activity
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-...-6-carboxylate 2,4-Dimethoxyphenyl Ethyl ester 423.5 N/A Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance antibacterial potency, likely by increasing electrophilicity and target binding. Electron-donating groups (e.g., 4-dimethylaminophenyl in , 4-hydroxyphenyl in ) improve antioxidant activity but may reduce antibacterial efficacy due to decreased membrane penetration.

Ester vs. Carboxamides, such as 7-(4-hydroxyphenyl)-N-phenyl-6-carboxamide , show improved hydrogen-bonding capacity, which correlates with antioxidant activity.

Synthetic Challenges: Bulky substituents (e.g., diethylamino) may lower reaction yields due to steric effects, as seen in Compound 16 . Green synthesis methods using TMDP or ionic liquids are preferred for scalability and reduced toxicity compared to traditional piperidine-based protocols .

Table 2: Comparative Physicochemical Properties
Property Target Compound 4-Chlorophenyl Derivative 4-Fluorophenyl Derivative
LogP (Predicted) ~3.2 ~3.5 ~2.8
Water Solubility (mg/mL) <0.1 <0.1 0.3
Melting Point (°C) Not reported 180–182 Not reported

Biological Activity

Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes triazole and pyrimidine rings. The presence of a diethylamino group enhances its solubility and potential interactions with biological targets. The molecular weight of this compound is approximately 341.4 g/mol .

Synthesis

The synthesis of this compound typically involves cyclization and condensation reactions. A common method includes the Michael addition reaction , which allows for the formation of various derivatives based on the reaction conditions .

Anticancer Properties

Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • Compound H12 , a related triazolo-pyrimidine derivative, showed IC50 values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 cell lines respectively . This indicates a strong potential for these compounds as anticancer agents.

The mechanism of action appears to involve the inhibition of key signaling pathways such as the ERK signaling pathway , leading to decreased phosphorylation of critical proteins involved in cell proliferation and survival .

Anti-inflammatory Activity

Compounds within the same class have also been noted for their anti-inflammatory properties . They act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The inhibition of these enzymes can provide therapeutic benefits in conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes some notable compounds related to this compound:

Compound NameKey Features
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateSimilar core structure; different substituents affecting solubility
7-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidineExhibits anti-inflammatory properties; lacks diethylamino group
5-Methyl-[1,2,4]triazolo[3,4-b]pyridine derivativesDifferent ring structure; potential for varied biological activity

This comparison highlights how structural variations can influence solubility and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolo-pyrimidine derivatives:

  • Antiproliferative Studies : A series of synthesized triazolo-pyrimidines were tested against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that certain derivatives could induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells . This suggests a multifaceted approach to combating tumor growth.
  • Inhibition Studies : Compounds were also tested for their ability to inhibit tubulin polymerization and other relevant pathways associated with cancer progression .

Q & A

[Basic] What are the standard synthetic protocols for this compound, and what key reagents are involved?

The synthesis involves a three-component reaction using 4-(diethylamino)benzaldehyde , 3-amino-1,2,4-triazole , and methyl cyanoacetate , catalyzed by 4,4’-trimethylenedipiperidine (TMDP) . Two optimized methods are:

  • Green solvent system : Water/ethanol (1:1 v/v) under reflux, yielding ~92% product .
  • Molten-state TMDP : Reaction at 65°C in liquid TMDP, achieving similar yields while avoiding solvents .
    Both methods emphasize recyclability (TMDP recovered via filtration and evaporation) and reduced hazardous waste .

[Basic] What analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR spectra verify substituent positions and aromaticity .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • Melting Point Analysis : Assesses crystalline purity .
  • Elemental Microanalysis : Confirms empirical formula .
    For derivatives, X-ray crystallography resolves structural ambiguities (e.g., ethyl 5-methyl-7-phenyl analogues) .

[Advanced] How to optimize reaction conditions for low yields or regioselectivity issues?

  • Low Yields :
    • Increase TMDP loading (up to 10 mol%) or extend reaction time .
    • Switch to molten-state TMDP to enhance reagent diffusion .
  • Regioselectivity :
    • Use ionic conditions (e.g., 1-butyl-3-methylimidazolium bromide) to favor 7-methyl isomers.
    • Apply acidic conditions (e.g., HCl) to synthesize 4,7-dihydro derivatives .

[Advanced] How to resolve literature contradictions regarding TMDP’s toxicity?

While one study highlights TMDP’s reduced toxicity compared to piperidine , another notes its unsafe handling . To reconcile:

  • Verify TMDP purity and storage conditions.
  • Conduct toxicity assays (e.g., LD50) for batch-specific evaluation.
  • Substitute with immobilized catalysts (e.g., silica-supported TMDP) to mitigate exposure risks .

[Advanced] What methodologies explore structure-activity relationships (SAR) for this compound?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to enhance bioactivity .
  • Carboxylate Modifications : Replace methyl esters with bulkier groups (e.g., cyclohexyl) to study steric effects .
  • Biological Assays : Pair synthetic derivatives with receptor-binding studies (e.g., CB2 cannabinoid receptor affinity) .
  • Computational Modeling : Use DFT calculations to predict electronic effects on activity .

[Advanced] How to scale up synthesis while adhering to green chemistry principles?

  • Solvent-Free Reactions : Prioritize molten-state TMDP to eliminate solvent waste .
  • Catalyst Recovery : Reuse TMDP ≥5 times via filtration and evaporation without activity loss .
  • Purification : Replace column chromatography with recrystallization (ethanol/DMF mixtures) to reduce solvent use .
  • Waste Minimization : Employ one-pot protocols to bypass intermediate isolation .

[Advanced] How to address byproduct formation during synthesis?

  • Byproduct Identification : Use 1H^1 \text{H}-1H^1 \text{H} COSY NMR or LC-MS to detect impurities .
  • Mitigation Strategies :
    • Optimize stoichiometry (e.g., aldehyde:triazole:cyanoacetate = 1:1:1).
    • Introduce scavengers (e.g., molecular sieves) to trap unreacted aldehydes .

[Basic] What solvents and catalysts are compatible with this compound’s stability?

  • Preferred Solvents : Ethanol, water, or ethanol/DMF mixtures for recrystallization .
  • Catalysts : TMDP (non-corrosive, metal-free) outperforms traditional bases like piperidine due to thermal stability (>200°C) and recyclability .

[Advanced] How to design stability studies for derivatives under varying conditions?

  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures .
  • Photostability : Expose derivatives to UV light and monitor degradation via HPLC .
  • Hydrolytic Stability : Test ester group resilience in buffered solutions (pH 1–13) .

[Basic] What safety precautions are recommended for handling TMDP?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood use .
  • Storage : Keep in airtight containers under nitrogen to prevent moisture absorption .
  • Disposal : Neutralize with dilute acetic acid before incineration .

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